molecular formula C10H14IN B13989382 4-Iodo-2-isopropyl-6-methylaniline

4-Iodo-2-isopropyl-6-methylaniline

Cat. No.: B13989382
M. Wt: 275.13 g/mol
InChI Key: XXYLLNHTOYKGFI-UHFFFAOYSA-N
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Description

4-Iodo-2-isopropyl-6-methylaniline is a substituted aniline derivative featuring a benzene ring with three distinct substituents: an iodine atom at position 4, an isopropyl group at position 2, and a methyl group at position 6. Its molecular formula is C₁₀H₁₄IN, with a molecular weight of 275.13 g/mol.

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

4-iodo-2-methyl-6-propan-2-ylaniline

InChI

InChI=1S/C10H14IN/c1-6(2)9-5-8(11)4-7(3)10(9)12/h4-6H,12H2,1-3H3

InChI Key

XXYLLNHTOYKGFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-isopropyl-6-methylaniline typically involves multi-step reactions starting from benzene derivatives. One common method includes:

    Friedel-Crafts Acylation:

    Reduction: Conversion of the acyl group to an alkane using Clemmensen reduction or similar methods.

    Nitration: Introduction of a nitro group to the benzene ring using a mixture of concentrated nitric and sulfuric acids.

    Reduction of Nitro Group: Conversion of the nitro group to an amine using reducing agents like iron and hydrochloric acid.

    Halogenation: Introduction of the iodine atom using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-isopropyl-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles like hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium hydroxide or ammonia under suitable conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of deiodinated aniline derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-Iodo-2-isopropyl-6-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Iodo-2-isopropyl-6-methylaniline involves its interaction with various molecular targets. The iodine atom and the amine group play crucial roles in its reactivity. The compound can form hydrogen bonds, participate in electrophilic aromatic substitution reactions, and interact with enzymes and receptors in biological systems. These interactions can lead to changes in molecular pathways and biological effects.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 4-Iodo-2-isopropyl-6-methylaniline with structurally related haloanilines and alkyl-substituted anilines. Key differences arise from substituent electronic effects (electron-withdrawing vs. donating) and steric bulk.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties
This compound C₁₀H₁₄IN 275.13 I (4), isopropyl (2), methyl (6) High steric hindrance; mixed electronic effects (I: EWG; alkyl: EDG)
4-Fluoro-2-iodoaniline C₆H₅FIN 237.01 I (2), F (4) Strong EWG (F, I) enhances electrophilic substitution reactivity
2-Isopropyl-6-methylaniline C₁₀H₁₅N 149.23 isopropyl (2), methyl (6) Electron-donating alkyl groups increase basicity and solubility in nonpolar solvents
4-Chloro-2-methylaniline C₇H₈ClN 141.60 Cl (4), methyl (2) Moderate EWG (Cl) directs electrophilic attack to ortho/para positions

Notes:

  • EWG : Electron-withdrawing group; EDG : Electron-donating group.
  • The iodine atom in this compound introduces significant steric and electronic effects, facilitating halogen bonding and cross-coupling reactions (e.g., Suzuki, Ullmann) . However, the bulky isopropyl and methyl groups may reduce reaction efficiency compared to less hindered analogs like 4-Fluoro-2-iodoaniline.

Physical Properties

  • Solubility : The hydrophobic isopropyl and methyl groups likely reduce aqueous solubility compared to polar analogs like 4-Fluoro-2-iodoaniline.
  • Thermal Stability: Higher molecular weight and iodine content may increase melting/boiling points relative to non-iodinated analogs.

Research Findings and Methodologies

  • Computational Studies : Density functional theory (DFT) methods, such as those described by Becke and Lee-Yang-Parr , are critical for predicting electronic properties and reaction pathways of substituted anilines. These methods could model the steric and electronic effects of this compound’s substituents.
  • Synthetic Challenges : Multi-substituted anilines often require regioselective synthesis. For example, iodination of pre-functionalized anilines (e.g., 2-isopropyl-6-methylaniline) may involve directed ortho-metalation or electrophilic aromatic substitution.

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